1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

dopamine D2 receptor stereospecific pharmacology presynaptic autoreceptor

This (R)-enantiomer of rotigotine (CAS 112835-48-0) is Rotigotine EP Impurity A, a mandatory reference standard for chiral purity method validation per Ph. Eur. monograph 3014. It is functionally distinct from the therapeutic (S)-rotigotine, acting as a weak D2 antagonist while stimulating presynaptic autoreceptors. Its 2-fold higher HSA binding (Kb=17,648 M⁻¹) makes it essential for protein binding assays and enantioselective separation development. Substitution with racemic mixtures introduces mutual antagonism and uncontrolled variables. Ideal for ANDA/ANDA applicants, neuroscience probe studies, and drug-protein interaction modeling.

Molecular Formula C19H25NOS
Molecular Weight 315.5 g/mol
CAS No. 112835-48-0
Cat. No. B029964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
CAS112835-48-0
Synonyms(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Molecular FormulaC19H25NOS
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
InChIInChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1
InChIKeyKFQYTPMOWPVWEJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS 112835-48-0): Procurement-Focused Chemical Identity and Class Context


The compound 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS 112835-48-0) is the (R)-enantiomer of the non-ergoline aminotetralin dopamine receptor agonist rotigotine, also designated as (+)-N-0437 and formally classified as Rotigotine EP Impurity A [1]. Unlike the clinically used (S)-enantiomer (rotigotine, CAS 99755-59-6), which acts as a full agonist at dopamine D2/D3 receptors, the (R)-enantiomer exhibits a functionally distinct pharmacological profile that precludes its use as a therapeutic agent but renders it indispensable as a chiral reference standard and pharmacological probe [2]. The racemic mixture (CAS 92206-54-7) contains both enantiomers and demonstrates intermediate activity, further underscoring the necessity of enantiopure procurement for applications requiring stereochemical precision.

Why Generic Substitution Fails for 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS 112835-48-0): Enantiomer-Specific Pharmacological Divergence


Substitution of (R)-rotigotine (CAS 112835-48-0) with its (S)-enantiomer or the racemic mixture is scientifically invalid for applications requiring stereochemical or functional specificity. The two enantiomers exhibit opposing pharmacological actions: (S)-rotigotine acts as a potent agonist at postsynaptic dopamine D2 receptors, whereas (R)-rotigotine functions as a weak antagonist at these sites, simultaneously stimulating presynaptic autoreceptors [1]. In racemic mixtures, these opposing activities produce mutual antagonism, yielding a net effect that is neither predictable nor equivalent to either pure enantiomer [1]. Quantitative binding studies further demonstrate that (R)-rotigotine possesses approximately 2-fold higher affinity for human serum albumin (HSA) compared to (S)-rotigotine (Kb = 17,648 ± 587 M⁻¹ vs. 8,884 ± 255 M⁻¹), a difference that carries implications for protein binding-dependent assays and in vivo distribution studies [2]. These documented, quantifiable divergences mean that generic substitution without stereochemical verification introduces uncontrolled variables into any experimental or analytical workflow.

Product-Specific Quantitative Evidence Guide: 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS 112835-48-0)


Opposing Postsynaptic Dopamine D2 Receptor Activity: (R)-Rotigotine as Antagonist vs. (S)-Rotigotine as Agonist

In a direct head-to-head in vivo evaluation, (-)-N-0437 [(S)-rotigotine] induced dose-dependent stereotypy and contralateral rotation in 6-hydroxydopamine-lesioned rats, consistent with postsynaptic dopamine D2 receptor agonism. In contrast, (+)-N-0437 [(R)-rotigotine] at identical doses (1 and 10 μmol/kg, i.p.) displayed virtually no activity in either postsynaptic model [1]. In vitro [³H]acetylcholine release studies confirmed that (-)-N-0437 acts as a postsynaptic dopamine agonist, while (+)-N-0437 functions as a weak antagonist at these receptors [1]. This functional dichotomy means that (R)-rotigotine cannot substitute for (S)-rotigotine in any assay dependent on postsynaptic D2 agonism.

dopamine D2 receptor stereospecific pharmacology presynaptic autoreceptor

Striatal Dopamine Release Modulation: 60% Decrease by (S)-Rotigotine vs. No Effect by (R)-Rotigotine

Intracerebral microdialysis in rat striatum demonstrated that (-)-N-0437 [(S)-rotigotine] induced a 60% decrease in extracellular dopamine release, consistent with presynaptic D2 autoreceptor agonism. Under identical conditions, (+)-N-0437 [(R)-rotigotine] did not induce any effect on dopamine release after peripheral administration, nor did it produce stereotyped behavior [1]. This near-binary difference in presynaptic modulation is a critical discriminator for experimental designs targeting autoreceptor-mediated regulation of dopaminergic tone.

striatal dopamine release microdialysis presynaptic D2 autoreceptor

Serum Albumin Binding Affinity: (R)-Rotigotine Displays 2-Fold Higher HSA Binding Than (S)-Rotigotine

Partial-filling affinity capillary electrophoresis (PF-ACE) under near-physiological conditions (50 mM phosphate, pH 7.4, 37°C) yielded binding constants for the enantiomers to human serum albumin (HSA). (R)-rotigotine exhibited a Kb of 17,648 ± 587 M⁻¹, approximately 2.0-fold higher than (S)-rotigotine at 8,884 ± 255 M⁻¹. For bovine serum albumin (BSA), the (R)-enantiomer similarly showed stronger binding (Kb = 9,353 ± 352 M⁻¹ vs. 7,348 ± 237 M⁻¹) [1]. This stereospecific difference in protein binding is expected to influence free drug concentrations in biological assays and may alter apparent potency in cell-based systems containing serum.

protein binding enantiospecific pharmacokinetics serum albumin

Regulatory Mandate: (R)-Rotigotine as European Pharmacopoeia Specified Impurity A for Chiral Purity Testing

The European Pharmacopoeia (Ph. Eur.) Rotigotine Hydrochloride monograph (3014) designates (R)-rotigotine as Impurity A, a specified impurity that must be controlled during analytical method development, method validation (AMV), and QC release testing for both drug substance and drug product [1]. The EDQM supplies Impurity A as a certified reference standard (CRS) for use in the prescribed monograph tests. Regulatory acceptance of ANDA or marketing authorization applications requires demonstrated capability to resolve and quantify Impurity A from the active (S)-enantiomer, creating a non-discretionary procurement need for pharmaceutical manufacturers and contract testing laboratories.

pharmacopoeial impurity chiral purity quality control

Mutual Antagonism in Racemate: Quantitative Argument for Pure Enantiomer Selection Over Racemic Mixture

In vitro electrically stimulated [³H]dopamine release assays demonstrated that (+)-N-0437 [(R)-rotigotine] and (-)-N-0437 [(S)-rotigotine] exert opposing effects on striatal DA release, and when co-administered they produce mutual antagonism [1]. (-)-N-0437 alone inhibited DA release at low concentrations (0.001–0.1 μM), while (+)-N-0437 (0.1–10 μM) exhibited antagonistic actions and reversed the inhibitory effect of (-)-N-0437 [1]. The authors explicitly concluded that the opposing actions 'provide a strong argument for using the enantiomers instead of the racemate in clinical situations' [1]. Consequently, the racemic mixture (CAS 92206-54-7) cannot be considered an equivalent alternative to the pure (R)-enantiomer for any application requiring defined pharmacology.

racemic mixture mutual antagonism dopamine release

Best-Fit Research and Industrial Application Scenarios for 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS 112835-48-0)


Chiral Reference Standard for Rotigotine Pharmaceutical QC and Regulatory Compliance

Pharmaceutical manufacturers developing generic rotigotine transdermal patches or bulk drug substance are required by the European Pharmacopoeia monograph 3014 to control Impurity A [(R)-rotigotine] using a validated chiral HPLC method. Procurement of high-purity (R)-rotigotine (CAS 112835-48-0) with full certificate of analysis enables system suitability testing, relative retention time marker establishment, and quantitation of the undesired (R)-enantiomer in (S)-rotigotine API. Without this specific compound, ANDA applicants cannot demonstrate adequate chiral purity method performance and risk rejection of their regulatory submissions [1].

Pharmacological Tool for Dissecting Presynaptic vs. Postsynaptic Dopamine D2 Receptor Function

Neuroscientists investigating dopamine autoreceptor heterogeneity employ (R)-rotigotine as a stereospecific probe that selectively activates presynaptic D2 autoreceptors (regulating dopamine synthesis) while simultaneously antagonizing postsynaptic D2 receptors. This dual, separable action, established through quantitative microdialysis and behavioral studies, allows researchers to isolate presynaptic D2-mediated effects from postsynaptic D2-mediated effects within a single chemical scaffold, a capability not offered by (S)-rotigotine (agonist at both sites) or racemic mixture (mutual antagonism) [2].

Enantiomer-Specific Protein Binding and Pharmacokinetic Modeling Studies

Investigators conducting drug-protein interaction studies utilize (R)-rotigotine to exploit the documented 2-fold differential in HSA binding affinity versus (S)-rotigotine. The well-characterized binding constants (Kb = 17,648 M⁻¹ for HSA, 9,353 M⁻¹ for BSA) provide a quantitative framework for modeling enantiomer-specific free drug concentrations, plasma protein binding displacement interactions, and tissue distribution. This makes (R)-rotigotine a valuable reference compound for validating computational binding models and developing enantioselective separation methods [3].

Reference Material for Chiral HPLC Method Development and Validation in Academic and Contract Laboratories

Academic and contract research organizations developing novel chiral separation methods for aminotetralin compounds use (R)-rotigotine as a characterized, commercially available single enantiomer with established chromatographic properties. Its use as a system suitability standard ensures that chiral stationary phases and mobile phase conditions achieve baseline resolution between (R)- and (S)-enantiomers. The compound's EP Impurity A designation further increases the publishability and regulatory relevance of methods developed with this reference material [1].

Quote Request

Request a Quote for 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.